(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine
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Overview
Description
(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine is an organic compound that features a benzyl group substituted with bromine and trifluoromethoxy groups, along with a dimethylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-trifluoromethoxy-benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl-dimethylamines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced trifluoromethoxy derivatives.
Scientific Research Applications
(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine involves its interaction with specific molecular targets. The dimethylamine group can interact with biological receptors or enzymes, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-trifluoromethoxy-benzyl)-methyl-amine
- (4-Bromo-2-trifluoromethoxy-benzyl)-ethyl-amine
- (4-Bromo-2-trifluoromethoxy-benzyl)-propyl-amine
Uniqueness
(4-Bromo-2-trifluoromethoxy-benzyl)-dimethyl-amine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities and physical properties.
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethoxy)phenyl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-15(2)6-7-3-4-8(11)5-9(7)16-10(12,13)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCALTZAHOCEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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